4,4,5,5-Tetramethyl-2-(3,3,3-trifluoroprop-1-EN-2-YL)-1,3,2-dioxaborolane
Overview
Description
4,4,5,5-Tetramethyl-2-(3,3,3-trifluoroprop-1-EN-2-YL)-1,3,2-dioxaborolane, also known as TMTFEN-B, is a boron-based compound that has gained attention in recent years for its potential applications in scientific research. TMTFEN-B has been found to be a useful tool in the synthesis of complex molecules, as well as in the study of biochemical and physiological processes.
Scientific Research Applications
Synthesis and Characterization
- Synthesis and DFT Studies: A study by Liao et al. (2022) focused on the synthesis and characterization of a derivative of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, confirming its structure via various spectroscopic techniques and X-ray diffraction. Density functional theory (DFT) calculations aligned well with the X-ray diffraction results (Liao, Liu, Wang, & Zhou, 2022).
Material Development
- Liquid Crystal Display Technology: Das et al. (2015) synthesized novel derivatives of 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2-dioxaborolane, potentially useful for producing conjugated polyenes in liquid crystal display (LCD) technology and exploring therapeutic options for neurodegenerative diseases (Das, Mahalingam, Das, Hosmane, & Evans, 2015).
Molecular Structure Analysis
- Crystal Structure and DFT Study: Huang et al. (2021) investigated boric acid ester intermediates with benzene rings derived from 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, using FTIR, NMR, mass spectrometry, and X-ray diffraction. DFT analyses provided insights into the molecular structures and physicochemical properties (Huang, Yang, Wu, Yang, Chen, Chai, & Zhao, 2021).
Novel Building Blocks
- Silicon-Based Drugs and Odorants: Büttner et al. (2007) developed a new building block for synthesizing biologically active 5,8-disila-5,6,7,8-tetrahydronaphthalene derivatives, showcasing the synthetic potential of 4,4,5,5-tetramethyl-2-(3,5,5,8,8-pentamethyl-5,8-disila-5,6,7,8-tetrahydro-2-naphthyl)-1,3,2-dioxaborolane (Büttner, Nätscher, Burschka, & Tacke, 2007).
Propargylation Reagent
- Continuous Flow Synthesis: Fandrick et al. (2012) described a scalable process for preparing 4,4,5,5-tetramethyl-2-(3-trimethylsilyl-2-propynyl)-1,3,2-dioxaborolane, a key propargylation reagent, via a continuous-flow and distillation process. This development addresses issues in typical batch processes, increasing efficiency (Fandrick, Roschangar, Kim, Hahm, Cha, Kim, Yoo, Kim, Reeves, Song, Tan, Qu, Haddad, Shen, Grinberg, Lee, Yee, & Senanayake, 2012).
properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(3,3,3-trifluoroprop-1-en-2-yl)-1,3,2-dioxaborolane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BF3O2/c1-6(9(11,12)13)10-14-7(2,3)8(4,5)15-10/h1H2,2-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIHQTEZBKPUQTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C(=C)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1055881-27-0 | |
Record name | 4,4,5,5-tetramethyl-2-(3,3,3-trifluoroprop-1-en-2-yl)-1,3,2-dioxaborolane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.